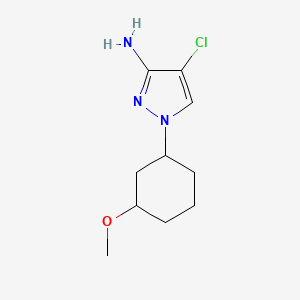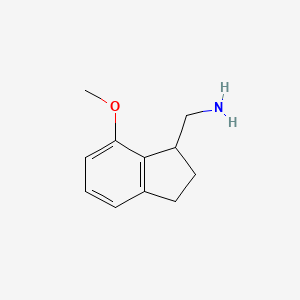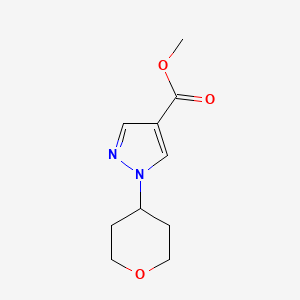
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be done using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(1h-pyrazol-1-yl)pentanamide
- 5-Methyl-1h-pyrazol-1-yl derivatives
- Methylamino pentanamides
Uniqueness
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methylamino and amide functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
InChIキー |
KZUUYENWMMCTQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1CCCC(C)(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
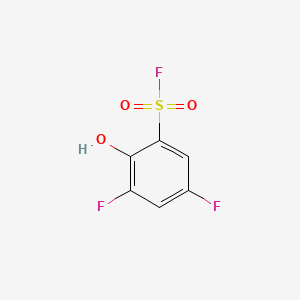
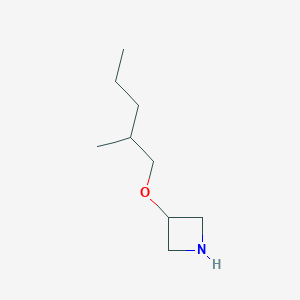
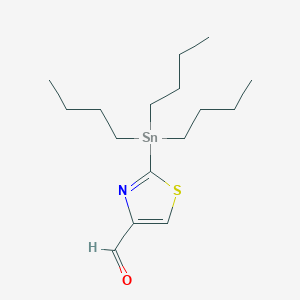
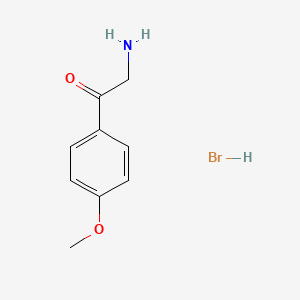
![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
